3-Bromo-5-hydroxy-4-methoxybenzoic acid

Physicochemical Characterization Process Chemistry Analytical Method Development

Researchers needing a halogenated benzoic acid scaffold with defined physicochemical properties often face variability from generic isomers. 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1), ≥97% purity, resolves this. Its XLogP of 1.8, bromine-specific Suzuki-Miyaura reactivity, and orthogonal -COOH, -OH, -OMe groups enable systematic SAR exploration. Isolated from the red alga Rhodomela confervoides, it serves as an authentic reference for natural product and semiochemical studies. Supplied as a crystalline solid with consistent quality batch-to-batch.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 52783-66-1
Cat. No. B010252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-hydroxy-4-methoxybenzoic acid
CAS52783-66-1
Synonyms3-Bromo-5-hydroxy-4-methoxybenzoic acid
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C(=O)O)O
InChIInChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
InChIKeyXKPMZMJYQDNWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-hydroxy-4-methoxybenzoic acid: Core Profile


3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1), also known as 5-bromoisovanillic acid, is a tri-substituted benzoic acid derivative with a molecular formula of C8H7BrO4 and a molecular weight of 247.04 g/mol [1]. It is characterized by a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a methoxy group at the 4-position . The compound is typically supplied as a crystalline solid with a standard purity of ≥97% . It serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules , and has been identified as a natural product in marine organisms [2] and as a semiochemical in chemical ecology [3].

3-Bromo-5-hydroxy-4-methoxybenzoic acid: Halogen Substitution Impact


The specific substitution pattern and the nature of the halogen atom on the benzoic acid core critically dictate the compound's physicochemical properties, which in turn govern its behavior in synthesis, purification, and biological assays. Replacing the bromine atom with chlorine or iodine, or altering the positions of the hydroxyl and methoxy groups, leads to quantifiable differences in boiling point, density, and lipophilicity (XLogP) [1][2]. These variations directly impact critical parameters such as retention time in chromatography, solubility in reaction media, and the compound's ability to cross biological membranes. Furthermore, the reactivity of the halogen in cross-coupling reactions is directly tied to its identity, with bromine offering a distinct balance of reactivity and stability compared to its chloro and iodo counterparts . Therefore, generic substitution with a different halogenated or positional isomer is not scientifically equivalent and will introduce uncontrolled variability into any experimental or industrial process.

3-Bromo-5-hydroxy-4-methoxybenzoic acid: Procurement Evidence


Halogen Impact on Boiling Point and Density

The substitution of bromine for chlorine results in a significant and quantifiable increase in both the boiling point and density of the compound. Specifically, 3-Bromo-5-hydroxy-4-methoxybenzoic acid exhibits a boiling point of 380.5±42.0 °C at 760 mmHg and a density of 1.8±0.1 g/cm³ . In contrast, its direct chloro analog, 3-chloro-4-hydroxy-5-methoxybenzoic acid, has a lower boiling point of 352.3 °C at 760 mmHg and a lower density of approximately 1.45 g/cm³ [1]. This quantifiable difference in physical properties is critical for purification processes and for predicting behavior in various reaction solvents.

Physicochemical Characterization Process Chemistry Analytical Method Development

Lipophilicity Modulation: Bromo vs Iodo

The nature of the halogen atom at the 3-position directly influences the compound's lipophilicity, a key determinant of membrane permeability and bioavailability. 3-Bromo-5-hydroxy-4-methoxybenzoic acid has a calculated XLogP value of 1.8 [1]. In comparison, its iodo analog, 3-hydroxy-5-iodo-4-methoxybenzoic acid (CAS 80547-64-4), is significantly more lipophilic, with a calculated XLogP value of 2.6 [2]. This difference of 0.8 log units represents a nearly 6.3-fold increase in the partition coefficient, indicating that the bromo derivative has a markedly different hydrophobicity profile, which will affect its solubility, distribution, and interaction with biological targets.

Drug Design ADME Properties Lipophilicity

Natural Product Occurrence and Synthetic Utility

3-Bromo-5-hydroxy-4-methoxybenzoic acid is not merely a synthetic reagent; it is a validated natural product, having been isolated and fully characterized from the red alga *Rhodomela confervoides* [1]. This natural origin can be a critical factor for studies in chemical ecology, where it is documented as a semiochemical [2], and for metabolomics or natural product derivative research. Furthermore, its specific substitution pattern makes it a versatile synthetic intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid and hydroxyl groups offer orthogonal sites for derivatization . A derivative, 3-bromo-4-hydroxy-5-methoxybenzoic acid methyl ester, can be synthesized with a reported total yield of 66.4% from vanillin, demonstrating a viable and efficient synthetic route to this chemical space [3].

Natural Product Chemistry Synthetic Intermediate Chemical Ecology

3-Bromo-5-hydroxy-4-methoxybenzoic acid: Research Applications


Medicinal Chemistry: Halogenated Scaffold for SAR

The quantifiable differences in lipophilicity (XLogP = 1.8 vs. 2.6 for the iodo analog) and physicochemical properties (higher boiling point and density than the chloro analog) make this compound a distinct and rational choice for SAR exploration. By incorporating the bromo-substituted scaffold, researchers can systematically probe the impact of halogen size and hydrophobicity on target binding affinity, cellular permeability, and overall pharmacokinetic profile. Its well-defined properties allow for predictable behavior in assays, making it a reliable tool for hit-to-lead optimization [1][2].

Natural Product Chemistry: Reference Standard and Semiochemical Probe

The confirmed isolation of this compound from the red alga *Rhodomela confervoides* establishes its identity as a naturally occurring bromophenol derivative. This provenance is invaluable for research in marine natural product chemistry, metabolomics, and chemical ecology. The compound can serve as an authentic analytical reference standard for dereplication studies or for investigating its documented role as a semiochemical in inter-species communication. Its availability in high purity (≥97%) supports its use in rigorous and reproducible ecological or biological assays [3][4].

Organic Synthesis: Polyfunctional Building Block

The molecule's combination of a bromo substituent, a carboxylic acid, and a phenolic hydroxyl group offers a unique platform for synthetic elaboration. The bromine atom is a key participant in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups. Simultaneously, the carboxylic acid can be protected, reduced, or coupled, and the phenolic hydroxyl group can be alkylated or used in Mitsunobu reactions. This orthogonal reactivity, coupled with an established synthetic pathway yielding its methyl ester derivative in 66.4% overall yield from vanillin, positions it as a strategic intermediate for the construction of complex, polyfunctionalized aromatic systems for pharmaceutical or agrochemical discovery [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.